molecular formula C11H12N2O B048143 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 115618-81-0

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B048143
CAS No.: 115618-81-0
M. Wt: 188.23 g/mol
InChI Key: JBTXAJAEEUNYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring The presence of the cyclopropyl group at the fourth position and the dihydroquinoxalinone structure makes this compound unique

Safety and Hazards

The safety information for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is represented by an exclamation mark pictogram . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with a substituted aniline and a cyclopropyl ketone.

    Cyclization Reaction: The reaction involves the cyclization of the aniline derivative with the cyclopropyl ketone in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Bronsted acid (e.g., hydrochloric acid).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

    Quality Control: Implementing quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully reduced form.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with various substituents.

    Reduction: Formation of fully reduced quinoxaline compounds.

    Substitution: Formation of substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the cyclopropyl group.

    2,3-Dihydroquinoxalin-2-one: A similar compound with a different substitution pattern.

    Cyclopropylquinoxaline: A compound with a cyclopropyl group but different structural features.

Uniqueness

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group at the fourth position and the dihydroquinoxalinone structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-cyclopropyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTXAJAEEUNYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611924
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115618-81-0
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.